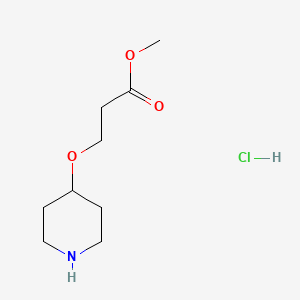

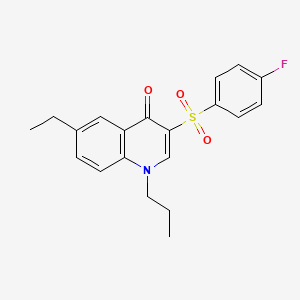

![molecular formula C15H13N7O3S B2798723 2-{[4-氨基-5-(嘧啶-2-基)-4H-1,2,4-三唑-3-基]磺酰基}-N-(4-硝基苯基)乙酰胺 CAS No. 905765-83-5](/img/structure/B2798723.png)

2-{[4-氨基-5-(嘧啶-2-基)-4H-1,2,4-三唑-3-基]磺酰基}-N-(4-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity . Another related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, and its dimethyl sulfoxide solvate have been synthesized .科学研究应用

合成与结构解析

与2-{[4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-硝基苯基)乙酰胺相关的衍生物的合成和结构解析已得到广泛研究。这些化合物通过缩合反应合成,并通过各种光谱技术(如H1NMR、质谱和IR光谱)进行表征,突出了它们由于其结构属性而具有各种生物学应用的潜力(MahyavanshiJyotindra、ParmarKokila 和 MahatoAnil,2011)。

抗菌筛选

这些化合物的抗菌特性显着,研究表明它们的体外抗菌、抗真菌和抗结核活性。这强调了1,2,4-三唑衍生物在开发新型抗菌剂的药物研究中的重要性(MahyavanshiJyotindra、ParmarKokila 和 MahatoAnil,2011)。

生物活性和药理潜力

1,2,4-三唑的衍生物,包括那些含有2-{[4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-硝基苯基)乙酰胺的核心结构的衍生物,已表现出广泛的生物活性。这些活性包括抗炎、镇痛、抗真菌、抗结核、抗病毒和抗肿瘤作用。这些化合物多样的药理潜力使它们成为药物开发和研究新治疗剂的宝贵目标(Chalenko 等人,2019)。

复杂分子的合成

含有2-{[4-氨基-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}-N-(4-硝基苯基)乙酰胺骨架的复杂分子的化学结构和合成证明了该化合物作为配体的多功能性用于开发在材料科学和催化中具有潜在应用的金属配合物。与各种金属形成稳定配合物的能力突出了这些三唑衍生物的结构和功能多样性(Castiñeiras、García-Santos 和 Saa,2019)。

改性以增强生物活性

已经探索了对核心结构进行改性以增强生物活性和降低毒性的方法。引入不同的官能团旨在优化治疗效果并最大程度地减少不良反应,证明该化合物作为支架设计更有效和更安全的药物的潜力(Wang 等人,2015)。

作用机制

Target of Action

The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the pathogenesis of Parkinson’s disease . This protein is found in presynaptic terminals and is involved in the regulation of dopamine release and transport .

Mode of Action

The compound interacts with α-syn and inhibits its aggregation . In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration . By preventing the aggregation of α-syn, the compound can potentially mitigate these harmful effects .

Biochemical Pathways

The compound affects the pathway involving the aggregation of α-syn into amyloid fibrils . These fibrils are a common histopathological hallmark in Parkinson’s disease patients, leading to the formation of intraneuronal inclusions known as Lewy bodies and Lewy neurites . By inhibiting the aggregation of α-syn, the compound can potentially disrupt this pathway and its downstream effects, which include neurotoxicity and neurodegeneration .

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may have a neuroprotective effect .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of copper ions can lead to the deamination of the compound during the process of coordination . .

属性

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3S/c16-21-14(12-3-1-2-8-17-12)19-20-15(21)26-9-13(23)18-10-4-6-11(7-5-10)22(24)25/h1-8H,9,16H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHKEIIMKUKDJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

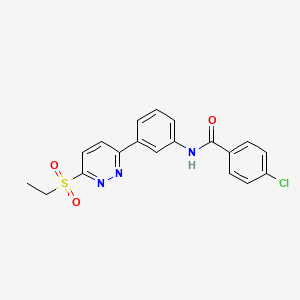

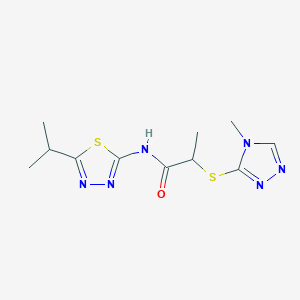

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

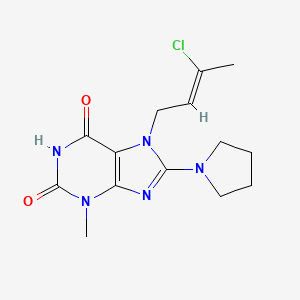

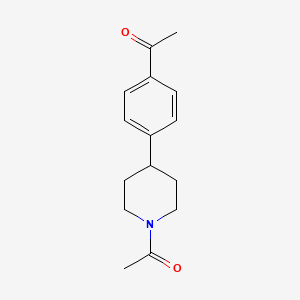

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

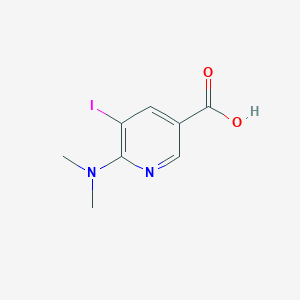

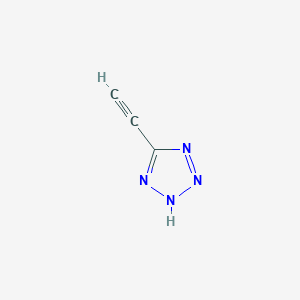

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)